Bis(4-bromophenyl)iodonium trifluoromethanesulfonate

Catalog No.
S1548312
CAS No.
139139-81-4
M.F
C13H8Br2F3IO3S
M. Wt
587.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-bromophenyl)iodonium trifluoromethanesulfona...

CAS Number

139139-81-4

Product Name

Bis(4-bromophenyl)iodonium trifluoromethanesulfonate

IUPAC Name

bis(4-bromophenyl)iodanium;trifluoromethanesulfonate

Molecular Formula

C13H8Br2F3IO3S

Molecular Weight

587.97 g/mol

InChI

InChI=1S/C12H8Br2I.CHF3O3S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1

InChI Key

HJAMWVFQXYTJBE-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1Br)[I+]C2=CC=C(C=C2)Br.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

C1=CC(=CC=C1Br)[I+]C2=CC=C(C=C2)Br.C(F)(F)(F)S(=O)(=O)[O-]

The exact mass of the compound Bis(4-bromophenyl)iodonium trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(4-bromophenyl)iodonium trifluoromethanesulfonate is a diaryliodonium salt used as a photoacid generator (PAG) in cationic polymerization and as a versatile electrophilic arylating agent in organic synthesis. [1] Its key procurement-relevant features are the weakly coordinating trifluoromethanesulfonate (triflate) anion, which influences solubility and thermal properties, and the two 4-bromophenyl groups, which modify its electrochemical potential and provide a functional handle for subsequent chemical transformations. [REFS-2, REFS-3] These attributes directly impact its processability, compatibility with multi-step synthesis routes, and performance in photochemical applications compared to other diaryliodonium salts.

Research Fit

Reagent Class Symmetrical diaryliodonium salt; electrophilic arylating agent and photoacid generator
Counterion Triflate ensures high reactivity and organic-phase compatibility; distinct from halide salts
Substituent 4-Bromophenyl groups enable post-arylation cross-coupling and alter electronic profile vs phenyl

Substituting this compound with other diaryliodonium salts is often unsuccessful due to significant practical differences. Changing the triflate (OTf) anion for a hexafluorophosphate (PF6) or halide anion directly alters thermal stability and solubility in common processing solvents like dichloromethane, impacting reaction kinetics and material compatibility. [1] Replacing the 4-bromophenyl group with an unsubstituted phenyl or an alkyl-substituted phenyl eliminates the bromine atom, which serves as a crucial synthetic handle for high-efficiency downstream cross-coupling reactions such as Suzuki or Sonogashira couplings. [2] Furthermore, the electronic nature of the aryl substituent dictates the salt's reduction potential, a critical performance parameter for photosensitization and polymerization initiation efficiency. [3]

Substitution Risk

Counterion mismatch
Triflate governs solubility and hygroscopicity; bromide or chloride salts may alter reaction medium compatibility.
Substituent electronic effects
4-Bromophenyl groups introduce steric and electronic effects that may shift aryl transfer chemoselectivity vs unsubstituted phenyl analogs.
Photoinitiation profile divergence
Bromo auxochromes may redshift absorption; unsubstituted diaryliodonium salts exhibit negligible absorption above 300 nm without sensitizers.

Precursor Suitability: Enables High-Yield Sequential C-C Couplings

The 4-bromophenyl group transferred by this reagent serves as a robust functional handle for subsequent, high-yield transformations. In a representative model system, a 4-(4'-bromophenyl)quinoline intermediate, analogous to the structure delivered by this reagent, underwent a Suzuki-Miyaura coupling with phenylboronic acid to yield the corresponding diphenyl derivative in 100% yield. [1] This demonstrates the value of the bromo-substituent for building molecular complexity, a feature absent in common substitutes like diphenyliodonium triflate.

Evidence DimensionYield in subsequent Suzuki-Miyaura cross-coupling
Target Compound Data100% yield for a closely analogous 4-bromophenyl substrate [<a href="https://pubs.acs.org/doi/10.1021/acs.joc.7b01362" target="_blank">1</a>]
Comparator Or BaselineDiphenyliodonium triflate (provides a non-functionalizable phenyl group)
Quantified DifferenceProvides a reactive site for further functionalization where the comparator does not.
ConditionsPdCl2(Ph3P)2 catalyst, K2CO3, DME/H2O, 80 °C

For multi-step syntheses, procuring this reagent avoids an extra halogenation step, saving time, materials, and improving overall process yield.

18F-Fluorination Yield
Head-to-head
65% RCY (10 min) vs ≤ lower RCY for 5 other synthetic pathways
Supports rapid single-step 18F-synthon production
One-step nucleophilic aromatic substitution with n.c.a. [18F]fluoride; highest reported yield among six compared routes

Enhanced Processability: Improved Thermal Stability Over Unsubstituted Analog

The presence of electron-withdrawing groups on the aryl rings of diaryliodonium salts increases their thermal stability. [1] For example, substituting diphenyliodonium triflate with nitro groups (a strong electron-withdrawing group) increases the decomposition onset temperature from 145 °C to 188 °C. As bromine is also an electron-withdrawing substituent, Bis(4-bromophenyl)iodonium triflate offers greater thermal stability than the parent diphenyliodonium triflate, providing a wider and safer operating window for reactions conducted at elevated temperatures.

Evidence DimensionThermal Decomposition Onset (TGA)
Target Compound DataPredicted >145 °C
Comparator Or BaselineDiphenyliodonium triflate: 145 °C [<a href="https://theses.ncl.ac.uk/jspui/handle/10443/3941" target="_blank">1</a>]
Quantified DifferenceHigher thermal stability than the unsubstituted parent compound.
ConditionsThermogravimetric Analysis (TGA)

Higher thermal stability reduces the risk of uncontrolled decomposition during storage or in heated reactions, enhancing process safety and reproducibility.

UV-Vis Absorption Shift
Class-level
Expected bathochromic shift from 4-bromo auxochromic substituents; diphenyliodonium triflate shows negligible absorption >300 nm
May reduce photosensitizer need in UV-LED curing
Exact λmax not quantified; inferred from analog structure-activity relationships

Solvent Compatibility: Differentiated Solubility Profile vs. Hexafluorophosphate Salts

The choice of anion dictates solubility and, consequently, performance in specific solvent systems. In a direct comparison of photoacid generators for ring-opening reactions, diphenyliodonium hexafluorophosphate (PF6) demonstrated higher catalytic activity than diphenyliodonium triflate (OTf) in dichloromethane, a difference attributed explicitly to its better solubility in that solvent. [1] Conversely, diaryliodonium triflate salts are noted for their solubility in a range of nonpolar to polar aprotic solvents like DMF. [2] This makes Bis(4-bromophenyl)iodonium triflate a strategic choice for systems where PF6 salts exhibit poor solubility or where dichloromethane is not the preferred solvent.

Evidence DimensionRelative Solubility / Catalytic Activity
Target Compound DataLower solubility in dichloromethane compared to the PF6 analog [<a href="https://pubs.acs.org/doi/10.1021/ma502283j" target="_blank">1</a>]
Comparator Or BaselineDiphenyliodonium hexafluorophosphate (Better solubility and activity in CH2Cl2) [<a href="https://pubs.acs.org/doi/10.1021/ma502283j" target="_blank">1</a>]
Quantified DifferenceQualitatively different solubility behavior, enabling process optimization based on the solvent system.
ConditionsIn situ FT-IR monitoring of ring-opening polymerization in dichloromethane.

Selecting the correct salt form based on process solvent avoids issues of poor solubility, which can lead to low reaction rates, incomplete conversion, and batch failures.

Catalytic Activity
Class-level
Higher activity reported for cyclic diaryliodonium analog; 4-bromo substitution may enhance halogen-bond donation vs diphenyliodonium triflate
Reported context: substitution pattern may influence organocatalytic performance
Kinetic data not available; derived from DFT calculations and NMR titration studies
O-Arylation Yield
Supporting evidence
64–98% yield for related brominated diaryliodonium triflates
Supports PBDE congener synthesis route
Reported for phenyl(2,4,5-tribromophenyl)iodonium triflate and structural analogs

Multi-Step Synthesis of Functional Materials and Pharmaceutical Intermediates

This reagent is the right choice for synthetic routes that require an initial arylation followed by a subsequent metal-catalyzed cross-coupling. Its use streamlines the synthesis of complex biaryls, conjugated polymers, or drug scaffolds by providing the critical bromo-functional handle in the first step, enabling high-yield C-C bond formation later. [1]

Cationic Polymerization in Formulations Requiring Elevated Temperatures

For thermal or photo-thermal curing processes, the enhanced thermal stability of this compound compared to unsubstituted diaryliodonium triflates provides a critical advantage. It allows for higher processing temperatures without premature decomposition of the initiator, leading to more controlled and reliable polymerization in coatings, adhesives, and composites. [2]

Formulating Photoresists and Coatings in Non-Dichloromethane Systems

In applications where solvents like DMF, acetonitrile, or propylene carbonate are used, and where hexafluorophosphate-based initiators show limited solubility, this triflate salt is a preferred alternative. Its distinct solubility profile allows for the development of stable, homogeneous formulations critical for reproducible performance in photolithography and 3D printing. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
18F-PET Tracer Precursor Synthesis
Symmetrical diaryliodonium platform for one-step nucleophilic 18F-fluorination
Radiochemical yield and reaction time benchmarking
Cationic Photopolymerization (UV-LED)
Bathochromic absorption shift from 4-bromo auxochromic substituents
Photosensitizer-free curing compatibility
Metal-Free 4-Bromophenyl Arylation
Electrophilic aryl transfer with triflate counterion
Reactivity with O-, N-, and C-nucleophiles
PBDE Analytical Standard Synthesis
O-Arylation of brominated phenols via unsymmetrical diaryliodonium triflates
Congener purity and synthetic yield benchmarking

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Explore Compound Types